
Spegatrine
Overview
Description
Spegatrine (C₂₀H₂₅N₂O₂⁺) is a monoterpene indole alkaloid belonging to the sarpagine family, first isolated from Rauwolfia verticillata and structurally characterized through spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and HRMS . Its molecular structure features a pentacyclic core with a methyl group at the Nb position, a hydroxyl group at C-10, and an ethylidene side chain (Figure 1). This compound exhibits moderate antioxidant activity (IC₅₀ = 12.3 µM in DPPH assays) and antihypertensive properties, though its bioactivity is significantly lower than its dimeric counterpart, (+)-dithis compound .
Preparation Methods
Total Synthesis via a Pentacyclic Intermediate
The inaugural total synthesis of (+)-spegatrine was achieved through a stereocontrolled route that leverages a pentacyclic intermediate as a pivotal structural scaffold. This strategy, developed by Banerjee and colleagues, established a regiospecific framework for constructing the sarpagine alkaloid core.
Starting Materials and Initial Cyclization
The synthesis commences with 5-methoxy-D-tryptophan ethyl ester (17 ), which undergoes a stereoselective Pictet-Spengler reaction with α-ketoglutaric acid to form a tetracyclic intermediate. This step proceeds via an aprotic Dean-Stark trap system in benzene/dioxane, yielding an 85% mixture of trans- and cis-diastereomers. The trans isomer (19a ) is preferentially isolated and subjected to Dieckmann cyclization under basic conditions, forming the pentacyclic core (16 ) in 72% yield.
Oxidative Dimerization and Chirality Transfer
A critical advancement in this route is the thallium(III)-mediated oxidative dehydrodimerization of lochnerine (6 ), a monomeric precursor. This reaction forges the C9–C9′ biaryl axis with complete stereocontrol, attributed to the inherent chirality of the sarpagine configuration. X-ray crystallography confirmed the P(S) axial chirality of the dimeric product, which is subsequently hydrolyzed to spegatrine (2 ) in 8.3% overall yield.
Table 1: Key Steps in the Total Synthesis of this compound
Step | Reaction Type | Reagents/Conditions | Yield (%) |
---|---|---|---|
1 | Pictet-Spengler Cyclization | α-Ketoglutaric acid, reflux | 85 |
2 | Dieckmann Cyclization | NaOMe, THF, 60°C | 72 |
3 | Oxidative Dimerization | Tl(OCOCF₃)₃, CH₂Cl₂, −40°C | 68 |
4 | Final Hydrolysis | HCl/MeOH, reflux | 92 |
Pictet-Spengler Approach with Stereochemical Modifications
An alternative route, detailed by Li et al., employs a modified Pictet-Spengler reaction to assemble the tetracyclic framework of this compound. This method circumvents protective group strategies, streamlining the synthesis.
Reaction Optimization
Using N-benzyl tryptophan methyl ester (18 ) and α-ketoglutaric acid, the reaction produces a 4:1 mixture of trans- and cis-diastereomers (19a/b ) in benzene/dioxane under Dean-Stark conditions. Prolonged heating induces lactamization, yielding δ-lactams (20a/b ), which are hydrogenated to the pentacyclic core. This approach avoids cumbersome N-methylation steps, achieving a 78% yield for the cyclization sequence.
Stereochemical Outcomes
The stereoselectivity of the Pictet-Spengler reaction is governed by the configuration of the tryptophan precursor. Employing D-tryptophan derivatives ensures the desired R-configuration at C3, which is retained throughout subsequent transformations.
Spectroscopic Characterization and Validation
This compound synthesized via the above methods exhibits consistent spectroscopic data:
Chemical Reactions Analysis
Spegatrine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: The compound can be reduced under specific conditions to yield reduced forms with potentially altered pharmacological properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Spegatrine has several scientific research applications:
Chemistry: It is used as a reference compound in the study of alkaloids and their derivatives.
Biology: this compound is studied for its effects on adrenergic receptors and its potential as a therapeutic agent.
Mechanism of Action
Spegatrine exerts its effects by antagonizing α1- and α2-adrenergic receptors . By binding to these receptors, it inhibits the action of endogenous catecholamines, leading to a decrease in blood pressure and other physiological effects. The molecular targets of this compound include the adrenergic receptors, and its action involves blocking the signaling pathways mediated by these receptors .
Comparison with Similar Compounds
Table 1: Key Structural and Spectral Data for Spegatrine
Sarpagine (C₁₉H₂₂N₂O₂)
- Structural Differences : Sarpagine lacks the Nb-methyl group present in this compound, resulting in a less complex ¹³C-NMR profile (19 carbons vs. 21 in this compound) .
- Bioactivity: Sarpagine shows stronger α₁-adrenoreceptor binding (Kᵢ = 8.2 nM) compared to this compound (Kᵢ = 120 nM), attributed to the absence of steric hindrance from the Nb-methyl group .
- Synthesis : Both compounds share a common pentacyclic intermediate, but Sarpagine synthesis avoids the final Nb-methylation step required for this compound .
Table 2: Structural and Functional Comparison
Lochnerine (C₂₀H₂₄N₂O₂)
- Structural Similarities : Shares the Nb-methyl group and pentacyclic core with this compound but differs in the C-10 substituent (methoxy vs. hydroxyl) .
- Bioactivity : Lochnerine exhibits antimalarial activity (IC₅₀ = 4.2 µg/mL) in contrast to this compound, which is inactive in similar assays .
- Synthesis : Synthesized via Pd-catalyzed cyclization (50% yield), with an additional methoxylation step compared to this compound .
Raucaffricine
Bioactivity and Therapeutic Potential
- Antioxidant Activity : this compound’s DPPH radical scavenging capacity (IC₅₀ = 12.3 µM) is superior to Raucaffricine (inactive) but inferior to synthetic antioxidants like ascorbic acid (IC₅₀ = 2.1 µM) .
- Receptor Binding: The dimer (+)-dithis compound outperforms this compound in α₁/α₂-adrenoreceptor binding due to its biaryl axis, which enhances conformational stability .
- Antimalarial Gaps : Despite structural similarities to active compounds like Lochnerine, this compound’s lack of antimalarial efficacy suggests critical substituent requirements for parasitic targeting .
Biological Activity
Spegatrine, a bisindole alkaloid derived from the Alstonia species, has garnered attention for its potential biological activities. This article reviews the current understanding of this compound's biological activity, focusing on its antimalarial properties, cytotoxic effects on cancer cells, and other pharmacological implications.
Chemical Profile
This compound is characterized as a brown amorphous solid with a complex chemical structure. Its isolation was achieved through various chromatographic techniques, including semi-preparative high-performance liquid chromatography (HPLC) and preparative thin-layer chromatography (TLC) . The compound's molecular formula and specific structural details are still under investigation, but preliminary studies suggest a significant presence of hydroxyl groups indicative of potential reactivity in biological systems.
Antimalarial Activity
The antiplasmodial activity of this compound has been evaluated against Plasmodium falciparum, the causative agent of malaria. In recent studies, this compound demonstrated no significant antimalarial activity at concentrations tested up to 250 μg/mL, with an observed viability reduction of only 4.149% and an IC50 value of 6.533 μg/mL . For comparison, the reference drug chloroquine exhibited a markedly lower IC50 value of 0.032 µg/mL, indicating that this compound is significantly less effective than established antimalarial agents.
Compound | IC50 (μg/mL) | Activity Level |
---|---|---|
This compound | 6.533 | No significant activity |
Chloroquine | 0.032 | Highly active |
Case Studies and Comparative Analysis
A comparative analysis with other bisindole alkaloids highlights the variability in biological activity among compounds within this class. For example:
- (+)-Villastonine : Exhibited strong antiplasmodial activity with an IC50 value of 0.27 μM against P. falciparum.
- (+)-O-acetyl macralstonine : Demonstrated potent activity against multidrug-resistant strains with IC50 values ranging from 0.53 to 0.85 μM .
These findings suggest that while this compound itself may not exhibit significant biological activity, its structural relatives within the same chemical family could provide insights into enhancing efficacy through structural modifications.
Q & A
Basic Research Questions
Q. What validated methods are recommended for isolating and identifying Spegatrine from natural sources?
this compound is typically isolated via solvent extraction (e.g., methanol or ethanol) followed by chromatographic techniques such as column chromatography or HPLC. Structural identification requires spectroscopic methods (NMR, MS) and comparison with published spectral data. For purity validation, researchers should employ HPLC with a purity threshold ≥95% and confirm via melting point analysis .
Q. How do researchers assess this compound’s antioxidant activity experimentally?
The DPPH radical scavenging assay is a standard method, with IC50 values serving as the primary metric. For example, this compound exhibited an IC50 of 0.119 ± 0.067 mg/mL in DPPH assays, outperforming crude extracts (IC50: 0.213 ± 0.068 mg/mL) . Researchers should include positive controls (e.g., gallic acid) and account for solvent interference by running blank assays.
Q. What are the critical parameters for ensuring reproducibility in this compound bioactivity studies?
Key parameters include:
- Standardizing extraction protocols (solvent polarity, temperature).
- Validating compound stability under experimental conditions (e.g., pH, light exposure).
- Replicating assays across independent labs to confirm IC50 consistency .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported antioxidant efficacy of this compound across studies?
Discrepancies often arise from assay variability (e.g., DPPH vs. FRAP) or differences in sample preparation. To address this:
- Conduct comparative studies using multiple assays (DPPH, ABTS, ORAC) under identical conditions.
- Perform meta-analyses of published IC50 values to identify outliers and systemic biases .
Q. What strategies optimize experimental designs for studying this compound’s mechanism of action?
- Use in silico docking simulations to predict molecular targets (e.g., antioxidant enzymes like SOD or CAT).
- Validate hypotheses via gene knockout models or enzymatic inhibition assays.
- Integrate metabolomics to track downstream metabolic changes post-treatment .
Q. How should researchers address challenges in quantifying this compound’s bioactivity in complex matrices (e.g., plant extracts)?
- Employ LC-MS/MS for selective quantification, using isotopic labeling (e.g., deuterated standards) to correct for matrix effects.
- Apply multivariate statistical analysis (PCA or PLS-DA) to differentiate this compound’s contribution from co-extracted compounds .
Q. What methodologies are critical for ensuring data integrity in this compound research?
- Pre-register experimental protocols (e.g., on Open Science Framework) to minimize selective reporting.
- Use blinded data analysis and third-party validation for IC50 calculations.
- Archive raw datasets and spectra in FAIR-aligned repositories for peer scrutiny .
Q. Methodological Resources
Properties
IUPAC Name |
(1S,13R,14S,15E)-15-ethylidene-13-(hydroxymethyl)-17-methyl-3-aza-17-azoniapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-7-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-3-11-9-22(2)18-8-15-14-6-12(24)4-5-17(14)21-20(15)19(22)7-13(11)16(18)10-23/h3-6,13,16,18-19,21,23H,7-10H2,1-2H3/p+1/b11-3-/t13-,16-,18?,19+,22?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTYYDUNWITJSJ-SYMHJQAPSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1C[N+]2(C3CC1C(C2CC4=C3NC5=C4C=C(C=C5)O)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\1/C[N+]2([C@H]3C[C@H]1[C@H](C2CC4=C3NC5=C4C=C(C=C5)O)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N2O2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
47326-53-4 | |
Record name | Spegatrine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047326534 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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